molecular formula C9H18O2 B1361056 2,2-Diisopropyl-1,3-dioxolane CAS No. 4421-10-7

2,2-Diisopropyl-1,3-dioxolane

Cat. No. B1361056
CAS RN: 4421-10-7
M. Wt: 158.24 g/mol
InChI Key: BIYJJEWTEPSHGZ-UHFFFAOYSA-N
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Description

2,2-Diisopropyl-1,3-dioxolane is an organic compound with the molecular formula C9H18O2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 2,2-Diisopropyl-1,3-dioxolane consists of nine carbon atoms, eighteen hydrogen atoms, and two oxygen atoms . The IUPAC Standard InChI is InChI=1S/C9H18O2/c1-7(2)9(8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Diisopropyl-1,3-dioxolane include a density of 0.9±0.1 g/cm3, a boiling point of 169.9±8.0 °C at 760 mmHg, and a vapour pressure of 2.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.0±3.0 kJ/mol, a flash point of 54.8±12.3 °C, and an index of refraction of 1.429 .

Scientific Research Applications

Chromatographic Separation and PMR Spectroscopy

2,2-Diisopropyl-1,3-dioxolane is involved in the separation of stereoisomeric 1,3-dioxolanes. This process is enhanced by using circulatory gas-liquid chromatography (GLC) with high efficiency. Proton magnetic resonance (PMR) spectroscopy aids in identifying isomers based on chemical shift differences. Thermodynamic parameters of these stereoisomers have been determined, showing minor variations in characteristics (Zabokritskii, Bukin, & Rudenko, 1982).

Lipase-Catalyzed Acylation

In research involving optically active 1,3-dioxolane-4-methanols, 2,2-Diisopropyl-1,3-dioxolane's derivatives have been studied for lipase-catalyzed acylation. This process is significant in the stereochemical outcome of acylation, particularly in monosubstituted compounds (Vänttinen & Kanerva, 1996).

Reactions with Grignard Reagents

The reaction of 2-ethyl-1,3-dioxolane with Grignard reagents, such as ethylmagnesium bromide, has been studied, focusing on the kinetics and mechanism. This research highlights the influence of solvation and the coordination complexes involved in the reaction, revealing insights into the reaction's transition states and rates (Westera, Blomberg, & Bickelhaupt, 1974).

Enhancement in Liquid Crystals

1,3-Dioxolane-terminated liquid crystals, including derivatives of 2,2-Diisopropyl-1,3-dioxolane, have been shown to significantly increase the positive dielectric anisotropy and birefringence of tolane-liquid crystals. The introduction of 1,3-dioxolane as a terminal group results in enhanced properties such as lower threshold voltage, wider nematic range, and higher birefringence, making them suitable for various applications in liquid crystal displays and related technologies (Chen et al., 2015).

Anionic Living Polymerization

2,2-Diisopropyl-1,3-dioxolane is involved in the anionic living polymerization of certain methacrylates. This process includes the protection of hydroxy groups in a dioxolane form, leading to the synthesis of polymers with specific properties. Such polymerization techniques are essential for creating specialized polymers with tailored characteristics (Mori, Hirao, & Nakahama, 1994).

Renewable Fuel Applications

Research has also explored the potential of 2,2-Diisopropyl-1,3-dioxolane derivatives in renewable fuel applications. For instance, 2,3-Butanediol can be dehydrated to form a mixture of dioxolanes, including 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes and 4,5-dimethyl-2isopropyl dioxolanes, which exhibit properties comparable to high octane gasoline. These dioxolane mixtures have potential as sustainable gasoline blending components, diesel oxygenates, and industrial solvents (Harvey, Merriman, & Quintana, 2016).

Oxidation Studies in Biofuel Production

The oxidation of 1,3-dioxolane, a component derivable from 2,2-Diisopropyl-1,3-dioxolane, has been studied in the context of biofuel production. This research provides valuable insights into the ignition delay times and combustion chemistry, crucial for developing novel biofuels (Wildenberg et al., 2020).

properties

IUPAC Name

2,2-di(propan-2-yl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)9(8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYJJEWTEPSHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(OCCO1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196072
Record name 2,2-Diisopropyl-1,3-dioxolane
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diisopropyl-1,3-dioxolane

CAS RN

4421-10-7
Record name 2,2-Bis(1-methylethyl)-1,3-dioxolane
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Record name 2,2-Diisopropyl-1,3-dioxolane
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Record name 4421-10-7
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Record name 2,2-Diisopropyl-1,3-dioxolane
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Record name 2,2-diisopropyl-1,3-dioxolane
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Record name 2,2-Diisopropyl-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
TH Fife, L Hagopian - The Journal of Organic Chemistry, 1966 - ACS Publications
The rates of acid-catalyzed hydrolysis of diethyl ketal and 2, 2-disubstituted 1, 3-dioxolane derivatives of both aromatic and aliphatic ketones havebeen measured in 50% dioxane-water …
Number of citations: 60 pubs.acs.org
PLA Overbeeke, C Govardhan, N Khalaf… - Journal of Molecular …, 2000 - Elsevier
The enantioselectivity of porcine pancreatic lipase (PPL) in the hydrolysis reaction of racemic glycidyl butyrate has been observed to increase substantially upon interfacial activation of …
Number of citations: 55 www.sciencedirect.com
S SUGAI, H IKAWA, Y HASEGAWA… - Chemical and …, 1984 - jstage.jst.go.jp
Twenty-four derivatives (5) of 4-acyloxy-1-(1, 3-dioxolan-4-ylmethyl) piperidine were synthesized and their spasmolytic activities were examined. Some of them showed remarkable …
Number of citations: 7 www.jstage.jst.go.jp
SP Verevkin - Journal of Chemical & Engineering Data, 2002 - ACS Publications
This work was undertaken for the evaluation and revision of group-additivity values necessary for predicting standard enthalpies of formation and enthalpies of vaporization of ethers, …
Number of citations: 75 pubs.acs.org
D Terakado, H Koutaka, T Oriyama - Tetrahedron: Asymmetry, 2005 - Elsevier
A highly efficient and good enantioselective organocatalytic asymmetric acylation of racemic primary alcohols with acyl chlorides has been achieved catalyzed by a chiral 1,2-diamine …
Number of citations: 65 www.sciencedirect.com
T Arao, K Suzuki, K Kondo, T Aoyama - Synthesis, 2006 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 21 www.thieme-connect.com
UT BOrnscheuer - Methods in Non-Aqueous Enzymology, 2013 - books.google.com
1.2 Choice of solvent system.. 1.3. Choice of acyl donor........................................................... 1.4 Influence of immobilization on enantioselectivity and activity... 1.5 Kinetic resolution vs …
Number of citations: 0 books.google.com
E GENOVESE, M RE - Bollettino della Societa italiana di …, 1958 - pubmed.ncbi.nlm.nih.gov
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
D Fabbri, MA Dettori
Number of citations: 0

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